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Compound of Interest

Compound Name:
3-Bromo-7-hydroxyquinoline-8-

carboxylic acid

CAS No.: 1159427-86-7

Cat. No.: B3215125

Get Quote

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in drug development, largely

owing to its potent metal-chelating capabilities.[3][4] The proximity of the C8 hydroxyl group

and the C1 nitrogen atom creates a bidentate ligand that readily forms stable complexes with a

variety of metal ions. This chelation is often central to its biological activity, allowing 8-HQ

derivatives to modulate the function of metalloenzymes, disrupt metal homeostasis in

pathogenic microbes, and serve as fluorescent sensors for metal ions.[3][4][5] The introduction

of substituents, such as bromine atoms and carboxylic acid groups, allows for the fine-tuning of

the molecule's electronic properties, lipophilicity, and target specificity, making compounds like

3-Bromo-7-hydroxyquinoline-8-carboxylic acid compelling candidates for further

investigation. Recent studies have highlighted the potential of substituted quinolines as potent

anticancer agents and inhibitors of drug-resistant enzymes.[5][6]

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its

development as a therapeutic agent or research tool. The properties of 3-Bromo-7-
hydroxyquinoline-8-carboxylic acid are summarized below.
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Property Value Source

CAS Number 1159427-86-7 [7]

Molecular Formula C₁₀H₆BrNO₃ [7]

Molecular Weight 268.06 g/mol [8]

Canonical SMILES
C1=CC(=C(C2=C(C(=O)O)C(=

C1)O)N=C(C=C2)Br)
N/A

Predicted LogP 2.4011 [8]

Topological Polar Surface Area

(TPSA)
70.42 Å² [8]

Hydrogen Bond Donors 2 [8]

Hydrogen Bond Acceptors 3 [8]

Rotatable Bonds 1 [8]

Synthesis and Mechanistic Considerations
While a direct, published synthesis for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is not

readily available, a plausible and efficient synthetic route can be designed by combining

established methods for quinoline modification. The proposed pathway begins with the

commercially available 7-hydroxyquinoline and proceeds through a regioselective bromination

followed by carboxylation.

Proposed Synthetic Workflow
The overall workflow is designed to control the regioselectivity of the substitutions on the

quinoline ring.
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Step 1: Protection

Step 2: Regioselective Bromination

Step 3: Deprotection/Hydrolysis

Step 4: Kolbe-Schmitt Carboxylation
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trifluoromethanesulfonate
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trifluoromethanesulfonate
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trifluoromethanesulfonate
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3-Bromo-7-hydroxyquinoline
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3. Acidic Workup

3-Bromo-7-hydroxyquinoline-
8-carboxylic acid (Target)

 High T & P

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.
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Rationale Behind Experimental Choices
Step 1: Protection of the Hydroxyl Group: The hydroxyl group at the 7-position is acidic and

can interfere with subsequent electrophilic substitution reactions. Protecting it as a triflate

ester using trifluoromethanesulfonic anhydride is an effective strategy.[9] The triflate is an

excellent leaving group and is stable to the conditions of the subsequent bromination step.

Step 2: Regioselective Bromination: The quinoline ring is activated towards electrophilic

substitution. Using N-bromosuccinimide (NBS) in glacial acetic acid provides a controlled

source of electrophilic bromine.[9] The C3 position is electronically favored for substitution in

this system.

Step 3: Deprotection: The triflate protecting group is readily cleaved via hydrolysis under

basic conditions (e.g., with aqueous sodium hydroxide) to regenerate the free hydroxyl

group, yielding the key intermediate, 3-bromo-7-hydroxyquinoline.[9]

Step 4: Carboxylation: The introduction of the carboxylic acid group at the C8 position, ortho

to the hydroxyl group, can be achieved via the Kolbe-Schmitt reaction. This reaction involves

the formation of a phenoxide, which then acts as a nucleophile to attack carbon dioxide

under high pressure and temperature. The ortho-directing nature of the hydroxyl group

favors substitution at the C8 position.

Potential Applications in Drug Discovery and
Research
The unique structural features of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suggest

several high-impact applications, primarily leveraging its metal-chelating and photochemical

properties.

Metallo-β-Lactamase (MBL) Inhibition
The emergence of bacteria producing metallo-β-lactamases (MBLs), which inactivate a broad

spectrum of β-lactam antibiotics, poses a severe threat to public health.[5] These enzymes

utilize one or two zinc ions in their active site to hydrolyze the amide bond of the antibiotic. The

8-hydroxyquinoline core is a well-established zinc-chelating scaffold. A fragment-based

screening study identified the closely related 8-hydroxyquinoline-7-carboxylic acid as a potent,
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low-cytotoxicity MBL inhibitor that restored the activity of β-lactam antibiotics against MBL-

expressing E. coli.[5] It is hypothesized that the 8-hydroxyl and 8-carboxyl groups of the target

compound would effectively chelate the catalytic zinc ions, inactivating the enzyme.

Inhibitor Molecule
(Target Compound)

Zn²⁺

Zn²⁺

O⁻

N
C=O

ChelationCoordination
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Click to download full resolution via product page

Caption: Proposed chelation of zinc ions in an MBL active site.

Photochemical Applications
Research has demonstrated that 8-Bromo-7-hydroxyquinoline (BHQ) can function as an

efficient photoremovable protecting group, or "caging" group.[10] Upon excitation with light

(including two-photon excitation), the C-O bond at the 7-position cleaves, releasing a protected

biomolecule such as a neurotransmitter or drug. This allows for precise spatiotemporal control

over biological activity.[10] The presence of the carboxylic acid group in the target molecule

could be used to modulate solubility or to attach the caging group to other molecules of

interest, expanding its utility in photopharmacology and cell biology research.

Experimental Protocols
The following protocols are proposed as a starting point for the synthesis and evaluation of 3-
Bromo-7-hydroxyquinoline-8-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34148302/
https://www.benchchem.com/product/b3215125/docs?utm_src=pdf-body-img#introduction-the-significance-of-the-8-hydroxyquinoline-scaffold
http://nathan.instras.com/MyDocsDB/doc-634.pdf
http://nathan.instras.com/MyDocsDB/doc-634.pdf
https://www.benchchem.com/product/b3215125/docs?utm_src=pdf-body#introduction-the-significance-of-the-8-hydroxyquinoline-scaffold
https://www.benchchem.com/product/b3215125/docs?utm_src=pdf-body#introduction-the-significance-of-the-8-hydroxyquinoline-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3215125?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-
carboxylic acid
Disclaimer: This is a proposed theoretical protocol. All laboratory work should be conducted

with appropriate safety precautions by trained personnel.

Materials:

7-Hydroxyquinoline

Trifluoromethanesulfonic anhydride (Tf₂O)

Dichloromethane (CH₂Cl₂)

N-Bromosuccinimide (NBS)

Glacial Acetic Acid

10% Sodium Hydroxide (NaOH) solution

Sodium Hydride (NaH)

Carbon Dioxide (CO₂) gas, high-pressure cylinder

Hydrochloric Acid (HCl)

Standard glassware for organic synthesis, including a high-pressure reactor (autoclave).

Procedure:

Protection: Dissolve 7-hydroxyquinoline (1.0 equiv) in anhydrous CH₂Cl₂ under a nitrogen

atmosphere. Cool the solution to 0°C. Add trifluoromethanesulfonic anhydride (1.1 equiv)

dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor

completion by TLC. Quench the reaction with water and extract the product with CH₂Cl₂. Dry

the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain

quinoline-7-yl trifluoromethanesulfonate.
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Bromination: Dissolve the product from Step 1 in glacial acetic acid. Add NBS (1.1 equiv)

and heat the mixture to 80-100°C for 1-3 hours.[9] Monitor by TLC. After completion, cool the

reaction and pour it into ice water. Collect the precipitate by filtration to yield 3-

bromoquinoline-7-yl trifluoromethanesulfonate.

Deprotection: Add the brominated intermediate to a 10% aqueous NaOH solution and stir at

room temperature for 1-3 hours.[9] Neutralize the solution with HCl to precipitate the product.

Filter, wash with water, and dry to obtain 3-bromo-7-hydroxyquinoline.

Carboxylation (Kolbe-Schmitt):Caution: This step involves high pressure and a reactive metal

hydride. In a high-pressure autoclave, suspend 3-bromo-7-hydroxyquinoline (1.0 equiv) in an

appropriate high-boiling inert solvent. Carefully add sodium hydride (1.1 equiv) to form the

sodium phenoxide. Seal the reactor, purge with CO₂, and then pressurize with CO₂ gas to 5-

10 atm. Heat the mixture to 120-150°C for several hours. After cooling and venting, carefully

quench the reaction mixture and acidify with HCl to precipitate the crude product.

Purification: The final product, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, can be

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography.

In Vitro Metallo-β-Lactamase Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the hydrolysis of a

chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) by a purified MBL enzyme

(e.g., VIM-2 or NDM-1).

Materials:

Purified MBL enzyme

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

Chromogenic substrate (e.g., CENTA)

Test compound dissolved in DMSO

96-well microplate
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Microplate reader

Procedure:

Prepare a solution of the MBL enzyme in the assay buffer.

In a 96-well plate, add assay buffer to each well.

Add varying concentrations of the test compound (from a DMSO stock) to the wells. Include

a positive control (no inhibitor) and a negative control (no enzyme).

Pre-incubate the enzyme with the test compound for 15-30 minutes at room temperature.

Initiate the reaction by adding the chromogenic substrate to all wells.

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm

for CENTA) over time using a microplate reader.

Calculate the initial reaction rates. Determine the percent inhibition for each concentration of

the test compound and calculate the IC₅₀ value (the concentration of inhibitor required to

reduce enzyme activity by 50%).

Conclusion
3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a promising, yet underexplored, molecule

with significant potential in medicinal chemistry and as a research tool. Its inherent properties

as a metal chelator make it a strong candidate for development as an inhibitor of

metalloenzymes, particularly in the fight against antibiotic resistance. Furthermore, its structural

similarity to known photoremovable protecting groups opens avenues for its application in

photopharmacology. The synthetic and analytical protocols outlined in this guide provide a

framework for researchers to further investigate this compound and unlock its full potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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